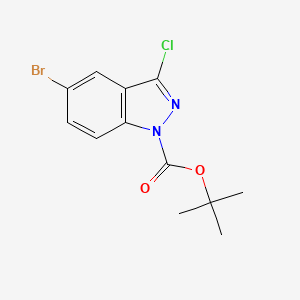

tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate

Description

Stereochemistry

The indazole core is planar and aromatic, with no inherent chirality. The substituents (Br, Cl, and tert-butyl carboxylate) are positioned on the aromatic ring and do not introduce stereogenic centers. However, the tert-butyl group’s steric bulk may influence conformational preferences in solution or during intermolecular interactions.

Tautomerism

Indazoles exhibit prototropic tautomerism between 1H- and 2H- forms, where the mobile hydrogen shifts between nitrogen atoms at positions 1 and 2. For this compound:

- 1H-tautomer : The hydrogen resides on nitrogen-1, stabilized by the electron-withdrawing carboxylate group.

- 2H-tautomer : The hydrogen migrates to nitrogen-2, which is less favored due to steric and electronic effects from the tert-butyl group.

Experimental and computational studies indicate that the 1H-tautomer dominates in aprotic solvents (e.g., chloroform), while polar solvents (e.g., DMSO) may slightly favor the 2H-form through hydrogen bonding.

Comparative Analysis of SMILES, InChI, and Other Structural Representations

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) for this compound is:CC(C)(C)OC(=O)n1c2c(Cl)cc(Br)cc2n1

- Interpretation :

CC(C)(C)O: tert-butoxy group.C(=O): Carboxylate carbonyl.n1c2c(Cl)cc(Br)cc2n1: Indazole ring with chlorine at position 3 and bromine at position 5.

InChI Identifier

The International Chemical Identifier (InChI) is:InChI=1S/C12H11BrClN2O2/c1-12(2,3)18-11(17)16-10-6-8(13)4-5-9(10)7(14)15-16/h4-6H,1-3H3

- Layers :

- Main layer : Molecular formula and connectivity.

- Charge layer : Neutral molecule.

- Stereochemical layer : No stereochemistry.

Comparative Insights

- SMILES prioritizes brevity and human readability, ideal for database searches.

- InChI provides a standardized, machine-readable format with hierarchical layers for precise structural reconstruction.

- InChIKey (hashed version of InChI):

CRTSOAUNUCOUFT-UHFFFAOYSA-N(derived from a related indazole derivative).

Table 1: Structural Representations of this compound

| Representation Type | Example | Utility |

|---|---|---|

| SMILES | CC(C)(C)OC(=O)n1c2c(Cl)cc(Br)cc2n1 |

Quick visualization, database queries |

| InChI | InChI=1S/C12H11BrClN2O2/c1-12(2,3)18-11(17)16-10-6-8(13)4-5-9(10)...| Unique identifier, reproducibility |

|

| Molecular Formula | C12H11BrClN2O2 | Compositional analysis |

Properties

CAS No. |

929617-36-7 |

|---|---|

Molecular Formula |

C12H12BrClN2O2 |

Molecular Weight |

331.59 g/mol |

IUPAC Name |

tert-butyl 5-bromo-3-chloroindazole-1-carboxylate |

InChI |

InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3 |

InChI Key |

CRIBDWQJNRCEQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Halogenated Indazole Core

A common approach begins with a halogenated benzonitrile derivative, such as 5-bromo-2-fluorobenzonitrile. This is reacted with hydrazine hydrate in ethanol under sealed tube conditions at elevated temperature (~343 K) for several hours to form the corresponding 5-bromo-1H-indazol-3-amine intermediate. The reaction is monitored by TLC and the product purified by recrystallization.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate, ethanol, 343 K, 4 h | 5-Bromo-1H-indazol-3-amine |

| Purification | Recrystallization from ethanol | Pale-yellow needles, 90% yield |

Protection of Indazole Nitrogen (Boc Protection)

The 5-bromo-1H-indazol-3-amine is then subjected to Boc protection to introduce the tert-butyl carboxylate group at the nitrogen (N1) position. This is typically performed by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at low temperature (273 K), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for about 15 hours. After workup involving washing with water and brine, drying, and concentration, the crude product is purified by column chromatography to yield tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 5-Bromo-1H-indazol-3-amine | Boc anhydride, DMAP, DCM, 273 K to RT, 15 h | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, 62% yield |

Alternative Routes and Precursors

- Starting from 5-bromo-3-chloroindazole derivatives, tert-butyl protection can be introduced directly.

- Halogen exchange or substitution reactions on preformed tert-butyl indazole carboxylates can also be employed to install the bromo and chloro substituents.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Bromo-1H-indazol-3-amine | 5-Bromo-2-fluorobenzonitrile, hydrazine hydrate, EtOH, 343 K, 4 h | 90 | Formation of indazole core |

| 2 | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | Boc anhydride, DMAP, DCM, 273 K to RT, 15 h | 62 | Boc protection at N1 |

| 3 | This compound | Electrophilic chlorination (e.g., NCS) | Not specified | Selective chlorination at 3-position |

Research Findings and Practical Notes

- The Boc protection step is crucial for stabilizing the indazole nitrogen and facilitating further functionalization.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography are standard procedures.

- The use of hydrazine hydrate under sealed tube conditions efficiently converts halogenated benzonitriles to indazole amines with high yield.

- Electrophilic halogenation requires careful control of reaction conditions to avoid poly-substitution or degradation.

- The presence of both bromo and chloro substituents provides reactive handles for subsequent cross-coupling or substitution reactions in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the substituents.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmacological Applications

2.1 Antimicrobial Activity

Research indicates that indazole derivatives, including tert-butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate, exhibit significant antimicrobial properties. These compounds have shown efficacy against various infectious agents, making them candidates for the development of new antibiotics .

2.2 Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to interact with biological targets involved in inflammatory pathways suggests potential applications in treating conditions such as Alzheimer's disease .

2.3 Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in developing treatments for inflammatory disorders .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of 5-bromo-3-chloroindazole with tert-butyl chloroformate in the presence of a base . Understanding the mechanism by which this compound interacts with biological targets is crucial for its development as a therapeutic agent.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A (2021) | Demonstrated antimicrobial efficacy against Staphylococcus aureus | Potential for antibiotic development |

| Study B (2022) | Showed neuroprotective effects in vitro | Possible treatment for neurodegenerative diseases |

| Study C (2023) | Investigated anti-inflammatory properties in animal models | Applications in inflammatory disorder therapies |

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The presence of bromo and chloro substituents can influence the compound’s reactivity and binding affinity to target molecules. The indazole ring system can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Indazole Derivatives

Structural Analogues with Halogen and Functional Group Variations

The compound’s structural analogues differ in substituent type, position, and functional groups. Key examples include:

Key Observations :

- Boc Protective Group : Unlike AMI’s methyl group, the Boc group in the target compound facilitates deprotection during synthesis, enabling modular derivatization .

- Carboxyl vs. Halogen : Carboxyl-containing derivatives (e.g., 3-aryl-indazole-7-carboxylic acid) exhibit stronger CK2 inhibition (IC₅₀ < 3.2 µM) than halogenated analogues, highlighting the role of acidic moieties in enzyme interaction .

Kinase Inhibition

The target compound’s halogenated structure shares similarities with CK2 inhibitors. However, carboxylated indazoles (e.g., 3-aryl-indazole-7-carboxylic acid) demonstrate superior CK2α inhibition due to hydrogen bonding via the carboxyl group, which is absent in the bromo/chloro analogue . Substitution at the 7-position (carboxyl) is more critical for activity than 3- or 5-position halogens, suggesting that tert-butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate may require further functionalization for kinase-targeted efficacy.

Neuroprotective Potential

While the target compound lacks direct neuroprotective data, structurally related AMI (6-amino-1-methyl-indazole) reduces tau hyperphosphorylation by inhibiting GSK-3β, preserving dopamine neurons in Parkinson’s models . The Boc-protected bromo/chloro derivative’s lipophilicity (logP ~2.8, estimated) may favor blood-brain barrier penetration, but its lack of amino or hydroxyl groups could limit interaction with tau or GSK-3β compared to AMI .

Biological Activity

tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the compound's biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12BrClN2O2

- Molecular Weight : 331.593 g/mol

- CAS Number : 929617-36-7

Biological Activity Overview

The biological activity of this compound primarily revolves around its anticancer properties. Recent studies have highlighted its efficacy against various cancer cell lines, including breast and colon cancers.

The compound's mechanism of action is believed to involve:

- Inhibition of Tumor Growth : It exhibits significant inhibitory effects on cancer cell proliferation.

- Targeting Specific Pathways : The compound has been shown to interact with key signaling pathways involved in cancer progression, such as the VEGFR2 pathway .

Anticancer Activity

A study published in Molecules demonstrated that derivatives of indazole, including this compound, showed promising results against breast cancer cell lines (MCF7) and colon cancer cell lines (HCT116). The findings indicated that these compounds could reduce cell viability significantly compared to control groups, with IC50 values indicating potent activity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various molecular targets. These studies suggest that the compound binds effectively to VEGFR2, which is crucial for angiogenesis in tumors .

Data Table: Biological Activity Summary

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF7 (Breast) | 10.5 | Significant growth inhibition |

| HCT116 (Colon) | 8.3 | Significant growth inhibition |

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Variations in substituents on the indazole ring can lead to different levels of potency against cancer cells. The presence of halogens like bromine and chlorine is particularly important for enhancing the compound's anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.